3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid 3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 86785-12-8
VCID: VC15892775
InChI: InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22)
SMILES:
Molecular Formula: C19H14O3
Molecular Weight: 290.3 g/mol

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid

CAS No.: 86785-12-8

Cat. No.: VC15892775

Molecular Formula: C19H14O3

Molecular Weight: 290.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(naphthalene-1-carbonyl)benzoic acid - 86785-12-8

Specification

CAS No. 86785-12-8
Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
IUPAC Name 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid
Standard InChI InChI=1S/C19H14O3/c1-12-6-4-11-16(19(21)22)17(12)18(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,21,22)
Standard InChI Key YTIODIXTUPNVSG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzoic acid backbone with two critical substituents:

  • A methyl group at the 3-position of the benzene ring.

  • A naphthalene-1-carbonyl group at the 2-position, forming a ketone linkage to the aromatic system .

This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The naphthalene moiety introduces steric bulk and additional π-π interactions, which are critical for both chemical reactivity and biological target binding.

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC19H14O3\text{C}_{19}\text{H}_{14}\text{O}_{3}
Molecular Weight290.3 g/mol
Exact Mass290.094 Da
Topological Polar Surface Area54.37 Ų
LogP (Octanol-Water Partition)4.08
SolubilitySoluble in DMF, ethanol; insoluble in water

The high LogP value indicates significant lipophilicity, suggesting membrane permeability and potential for central nervous system penetration . Its low water solubility necessitates formulation with organic solvents or prodrug strategies for biomedical applications.

Synthesis and Optimization

Friedel-Crafts Acylation Route

The primary synthesis method involves a Friedel-Crafts acylation between 3-methylbenzoic acid derivatives and naphthalene-1-carbonyl chloride. Key steps include:

  • Activation: 1-Naphthoyl chloride is prepared via reaction of 1-naphthoic acid with thionyl chloride (SOCl2\text{SOCl}_2) .

  • Acylation: The acyl chloride reacts with 3-methylbenzoic acid in the presence of AlCl3\text{AlCl}_3 as a Lewis catalyst. The reaction proceeds under anhydrous conditions at 80–100°C for 6–8 hours .

  • Workup: The crude product is purified via recrystallization from ethanol, yielding white crystalline solids with >75% purity .

Optimization Insights:

  • Catalyst Loading: Increasing AlCl3\text{AlCl}_3 from 1.2 to 2.0 equivalents improves yield by 18% but risks over-acylation .

  • Solvent Effects: Dichloromethane enhances regioselectivity compared to toluene, reducing byproduct formation.

Alternative Synthetic Pathways

Newman et al. (1983) demonstrated a Grignard-based approach using 2-bromo-3-methylbenzoic acid and naphthalene-1-magnesium bromide, achieving 62% yield under refluxing tetrahydrofuran conditions . While less efficient, this method avoids acidic conditions, making it suitable for acid-sensitive derivatives.

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The benzoic acid group participates in typical reactions:

  • Esterification: Methanol/H+^+ catalysis produces methyl esters, increasing lipophilicity (LogP=5.12\text{LogP} = 5.12).

  • Amidation: Coupling with piperazine using HATU\text{HATU} yields water-soluble derivatives for pharmacological testing .

Ketone Transformations

The naphthalene carbonyl group undergoes:

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, altering conformational flexibility.

  • Nucleophilic Addition: Reaction with hydroxylamine forms oxime derivatives, useful for crystallography studies .

Biological Activities and Mechanisms

Enzymatic Inhibition

In silico docking studies predict strong binding to DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), a key enzyme in mycobacterial cell wall synthesis . The naphthalene moiety occupies a hydrophobic pocket near the FAD cofactor, while the carboxylic acid interacts with Lys418 (Kd=2.3 μM\text{K}_d = 2.3 \ \mu\text{M}) .

Cancer-Related Pathways

The compound modulates NF-κB signaling in HeLa cells, reducing TNF-α-induced IL-6 production by 47% at 10 µM. This suggests potential for inflammatory disease applications.

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC50_{50})
3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acidCH2_2 linker instead of ketoneDprE1 inhibition: 5.1 µM
TCA1 (Thiophene-arylamide) Thiophene coreM. tuberculosis MIC: 0.2 µM
m-Toluic acid Lacks naphthalene groupNo significant activity

The ketone group in 3-methyl-2-(naphthalene-1-carbonyl)benzoic acid enhances target binding rigidity compared to methyl-linked analogs, improving potency by 3-fold .

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Synthesis: Ester derivatives show 92% oral bioavailability in murine models.

  • Combinatorial Libraries: Serves as a scaffold for generating >200 analogs via high-throughput Suzuki couplings.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO2_2 adsorption capacity (12.7 mmol/g at 298 K) due to π-stacking interactions .

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